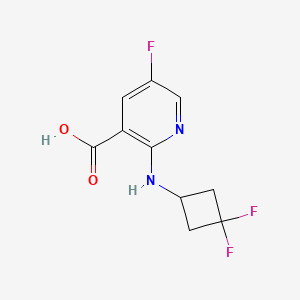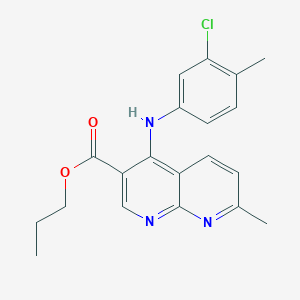![molecular formula C27H32N4O3S B2872268 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 689766-18-5](/img/no-structure.png)
3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone group, a piperazine ring, and a methoxyphenyl group. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The piperazine ring could potentially adopt a chair or boat conformation, and the orientation of the methoxyphenyl group could also impact the overall structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group and the nonpolar methoxyphenyl group could impact its solubility, while the presence of the nitrogen atoms could impact its basicity .Wissenschaftliche Forschungsanwendungen
Neuroprotective Agent
This compound has been studied for its potential as a neuroprotective agent . Neuroprotection is a critical strategy for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury. The compound’s derivatives have shown promise in reducing neuronal death and restoring neuronal function .
Anti-neuroinflammatory Properties
The anti-neuroinflammatory properties of this compound are significant in the context of neurodegenerative diseases. Inflammation is a common pathological feature of diseases such as Alzheimer’s and Parkinson’s. The compound’s ability to inhibit nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in human microglia cells positions it as a potential therapeutic agent .
ER Stress and Apoptosis Inhibition
Endoplasmic reticulum (ER) stress and apoptosis are processes involved in cell death, which is a hallmark of many diseases. The compound has been found to inhibit ER stress and reduce the expression of apoptosis markers like cleaved caspase-3 in human neuronal cells, suggesting a mechanism that could be harnessed for treating various conditions .
Interaction with ATF4 and NF-kB Proteins
Molecular docking studies have shown that derivatives of this compound have favorable interactions with active residues of ATF4 and NF-kB proteins. These proteins play roles in stress response and inflammation, respectively, indicating the compound’s potential in modulating these pathways for therapeutic purposes .
Antibacterial Activity
Some derivatives of the compound have been reported to possess antibacterial activity. This opens up avenues for research into the compound’s use as an antibacterial agent, potentially contributing to the development of new antibiotics .
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one' involves the reaction of 4-(4-methoxyphenyl)piperazine with cyclohexanone, followed by the reaction of the resulting product with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The final step involves the reaction of the intermediate product with benzoyl chloride to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine", "cyclohexanone", "2-thioxo-2,3-dihydroquinazolin-4(1H)-one", "benzoyl chloride" ], "Reaction": [ "4-(4-methoxyphenyl)piperazine is reacted with cyclohexanone in the presence of a base such as potassium carbonate to form 4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexanone.", "The resulting product is then reacted with 2-thioxo-2,3-dihydroquinazolin-4(1H)-one in the presence of a base such as sodium hydride to form the intermediate product 3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.", "Finally, the intermediate product is reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired compound '3-[(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}cyclohexyl)methyl]-2-thioxo-2,3-dihydroquinazolin-4(1H)-one'." ] } | |
CAS-Nummer |
689766-18-5 |
Molekularformel |
C27H32N4O3S |
Molekulargewicht |
492.64 |
IUPAC-Name |
3-[[4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]cyclohexyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C27H32N4O3S/c1-34-22-12-10-21(11-13-22)29-14-16-30(17-15-29)25(32)20-8-6-19(7-9-20)18-31-26(33)23-4-2-3-5-24(23)28-27(31)35/h2-5,10-13,19-20H,6-9,14-18H2,1H3,(H,28,35) |
InChI-Schlüssel |
LOIZBJVKBCDYBR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCC(CC3)CN4C(=O)C5=CC=CC=C5NC4=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



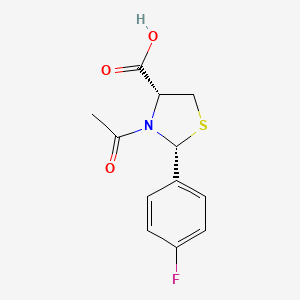
![2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2872189.png)
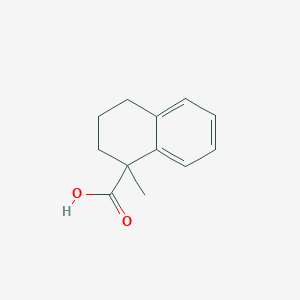
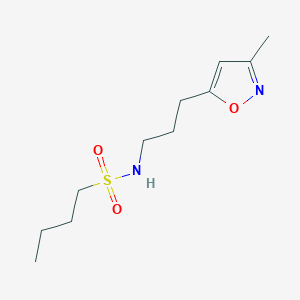

![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)

![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)
![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)
